molecular formula C13H19ClN2O B1470834 N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride CAS No. 1423025-10-8

N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1470834
CAS No.: 1423025-10-8
M. Wt: 254.75 g/mol
InChI Key: PXQGHHAOSFXDFZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride under IUPAC guidelines. This nomenclature reflects:

  • A pyrrolidine-2-carboxamide backbone (a five-membered saturated ring with a secondary amide group at position 2).
  • A 2-methylbenzyl substituent (a methyl group at the ortho position of a benzene ring attached via a methylene bridge) on the amide nitrogen.
  • A hydrochloride salt form, indicating protonation of the secondary amine in the pyrrolidine ring.

Alternative names include N-(2-methylbenzyl)-2-pyrrolidinecarboxamide hydrochloride and N-[(2-methylphenyl)methyl]prolinamide hydrochloride.

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₁₉ClN₂O , with a calculated molecular weight of 254.76 g/mol .

Component Contribution to Molecular Weight
C₁₃H₁₈N₂O (base) 218.29 g/mol
HCl 36.46 g/mol
Total 254.75 g/mol

The base structure consists of 13 carbons, 18 hydrogens, 2 nitrogens, and 1 oxygen atom, with the hydrochloride salt adding one chlorine and one hydrogen.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):
δ (ppm) Multiplicity Assignment
1.70–1.85 m (4H) Pyrrolidine ring CH₂ groups (positions 3,4)
2.30 s (3H) Methyl group on benzene ring
2.95–3.10 m (1H) Pyrrolidine CH (position 2)
3.40–3.55 m (2H) Benzyl CH₂ linker
4.20–4.35 m (1H) Pyrrolidine NH (position 1)
7.10–7.30 m (4H) Aromatic protons on benzene ring
8.60 br s (1H) Amide NH (exchangeable)
¹³C NMR (100 MHz, DMSO-d₆):
δ (ppm) Assignment
19.8 Methyl carbon (C-2 of benzene)
28.4 Pyrrolidine C-3/C-4
46.2 Benzyl CH₂ linker
58.7 Pyrrolidine C-2
126–138 Aromatic carbons (benzene ring)
170.5 Amide carbonyl (C=O)

Infrared (IR) Spectroscopy :

Absorption (cm⁻¹) Assignment
3280 N–H stretch (amide and pyrrolidine NH)
1645 C=O stretch (amide carbonyl)
1550 N–H bend (amide)
1450 C–H bend (aromatic and CH₂)
750 C–Cl stretch (hydrochloride salt)

Mass Spectrometry :

  • ESI-MS (m/z): 219.1 [M+H–Cl]⁺ (base peak), 254.8 [M+H]⁺ (low intensity due to chloride loss).
  • Fragmentation pathways:
    • Loss of HCl (36.46 Da) from the molecular ion.
    • Cleavage of the amide bond, yielding ions at m/z 120 (pyrrolidine fragment) and m/z 105 (2-methylbenzyl fragment).

Crystallographic Data and Conformational Analysis

No single-crystal X-ray diffraction data are publicly available for this compound. However, computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

  • The pyrrolidine ring adopts a half-chair conformation , with the amide group in a pseudo-equatorial position.
  • The benzyl group is nearly perpendicular to the pyrrolidine plane (dihedral angle: 85–90°), minimizing steric hindrance.
  • Intramolecular hydrogen bonding occurs between the amide NH and the chloride ion (N–H···Cl distance: 2.1 Å).
Parameter Value (DFT)
Bond length (C=O) 1.23 Å
Bond angle (N–C=O) 123°
Torsion angle (C–N–C–C) –65° (pyrrolidine)

These results align with structural analogs like N-methylpyrrolidine-2-carboxamide and 2-methylbenzylamine derivatives.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c1-10-5-2-3-6-11(10)9-15-13(16)12-7-4-8-14-12;/h2-3,5-6,12,14H,4,7-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQGHHAOSFXDFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-10-8
Record name 2-Pyrrolidinecarboxamide, N-[(2-methylphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-10-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride
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Biological Activity

N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxamide functional group, which contributes to its biological properties. The molecular formula is C13H18ClN2O2C_{13}H_{18}ClN_2O_2, and it exists as a hydrochloride salt, enhancing its solubility and stability in biological systems.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .
  • Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways related to pain and inflammation .

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. In vitro assays have indicated that it significantly reduces the production of inflammatory cytokines and inhibits COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial strains. In vitro tests revealed that it effectively inhibits both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 77.38 µM against various pathogens including Staphylococcus aureus and Escherichia coli .

3. Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties, enhancing neurite outgrowth in neuronal cell cultures. This effect indicates potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anti-inflammatory Properties : A study published in the Journal of Medicinal Chemistry reported that the compound significantly decreased inflammation markers in carrageenan-induced paw edema models in rats.
  • Antimicrobial Efficacy Study : Research published in Antibiotics journal demonstrated that the compound exhibited strong antibacterial activity against multi-drug resistant strains, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Properties
This compoundAnti-inflammatory, AntimicrobialEffective against resistant strains
N-(4-chlorophenyl)methylpyrrolidine-2-carboxamideModerate anti-inflammatoryLess potent than the above
Pyrrolidine derivativesVaried antibacterial activityStructure-dependent efficacy

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrrolidine carboxamides, including N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride, exhibit significant inhibitory effects against key enzymes involved in bacterial fatty acid synthesis. Specifically, these compounds act as inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis, which is critical for the development of new antitubercular agents .

Table 1: Antimicrobial Activity of Pyrrolidine Carboxamides

Compound NameTarget EnzymeInhibition Potency
This compoundInhA>160-fold improvement over initial screening
Genz 8575 (Pyrazole derivative)InhAModerate
Genz 10850 (Indole-5-amide)InhAModerate

Protein Binding and Drug Design

Recent advancements have highlighted the use of substituted pyrrolidine derivatives as targeted covalent protein binders. These compounds can be designed to selectively interact with specific proteins, potentially leading to the development of novel therapeutics . The structural characteristics of this compound make it a candidate for further modification to enhance binding affinity and selectivity.

Buffering Agent in Cell Cultures

This compound has been noted for its role as a non-ionic organic buffering agent in biological systems. It is effective within a pH range of 6-8.5, making it suitable for various cell culture applications . This property is crucial for maintaining physiological pH levels during experiments.

Table 2: Buffering Properties

Buffer CompoundpH RangeApplication
This compound6 - 8.5Cell culture
MOPS6.5 - 7.9Molecular biology assays

High Throughput Screening

A study conducted on a library of pyrrolidine carboxamides demonstrated the efficacy of this compound in inhibiting InhA through high throughput screening methods. The research involved iterative microtiter library synthesis and in situ activity screening, which led to the identification of this compound as a promising lead for further development .

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that modifications at the meta-position on the phenyl ring significantly enhance the inhibitory activity against InhA. This insight provides a pathway for optimizing this compound to improve its pharmacological properties .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s closest analogs involve variations in the aryl substituents and alkyl side chains (Table 1). These modifications influence solubility, bioavailability, and target binding:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
N-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxamide HCl 2-Methylbenzyl C₁₃H₁₉ClN₂O 254.76 CCS([M+H]⁺): 219.15 Ų
(2S,4S)-1-[(2-Chlorophenyl)methyl]-4-{[(4-methoxyphenyl)methyl]amino}-N-(2-phenylethyl)pyrrolidine-2-carboxamide (24) 2-Chlorobenzyl, 4-methoxybenzylamino, phenethyl C₂₈H₃₁ClN₃O₂ 477.02 NMR-confirmed stereochemistry; 59% yield
N-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine-2-carboxamide HCl Tetrahydro-2H-pyran-4-ylmethyl C₁₁H₂₁ClN₂O₂ 248.75 Discontinued; potential for enhanced solubility
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide HCl Methoxymethyl, methylamide C₈H₁₇ClN₂O₂ 208.69 Hazard: H302 (oral toxicity)
(2S)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide HCl 3,4-Dichlorobenzyl, benzoylchlorophenyl C₂₆H₂₂Cl₃N₂O₂ 507.83 ACE2 binding energy: -7.74 kcal/mol

Key Observations :

  • Electron-Withdrawing vs.
  • Solubility : The tetrahydro-2H-pyran-4-ylmethyl substituent in may improve aqueous solubility due to its oxygen-rich heterocycle.
  • Toxicity : The methoxymethyl analog carries oral toxicity risks (H302), whereas safety data for the target compound is unavailable .

Preparation Methods

Preparation of Pyrrolidine-2-Carbonyl Chloride Intermediate

A key step is converting pyrrolidine-2-carboxylic acid to its acid chloride derivative to enable efficient amide bond formation.

  • Reagents and Conditions : Pyrrolidine-2-carboxylic acid hydrochloride is suspended in acetyl chloride, and phosphorus pentachloride (PCl5) is added under dry conditions.
  • The reaction mixture is warmed to approximately 35°C, with additional PCl5 added after 4 hours, and stirred for another 4 hours.
  • The intermediate pyrrolidine-2-carbonyl chloride is typically obtained as a reactive species in situ without isolation.

This method provides a high yield and purity of the acid chloride intermediate, which is essential for efficient subsequent coupling.

Coupling with 2-Methylphenylmethylamine

The acid chloride intermediate is then reacted with the amine component to form the target carboxamide.

  • Solvent and Conditions : The acid chloride is suspended in acetone, and the substituted amine (2-methylphenylmethylamine) is added.
  • The reaction mixture is heated to reflux for approximately 8 hours to ensure complete coupling.
  • After cooling, the reaction mixture is neutralized with aqueous base (e.g., 1N NaOH) and extracted with an organic solvent such as ethyl acetate.
  • The organic layer is dried (e.g., over sodium sulfate) and concentrated under reduced pressure to yield a crude product.

This step forms the N-substituted pyrrolidine-2-carboxamide core with the 2-methylphenylmethyl substituent.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt form:

  • The free base carboxamide is treated with hydrochloric acid (HCl) in an appropriate solvent.
  • The salt precipitates out or is isolated by solvent evaporation or crystallization techniques.
  • This step improves compound stability and solubility, facilitating handling and biological evaluation.

Purification and Characterization

  • Purification : The crude product is purified by recrystallization using solvents such as petroleum ether, diethyl ether, or acetone.
  • Analytical Techniques : Purity and identity are confirmed by Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and elemental analysis.
  • Typical IR bands include NH stretching (~3370 cm⁻¹) and amide C=O (~1670 cm⁻¹).
  • NMR data show characteristic signals for amide NH, aromatic protons, and pyrrolidine ring protons.

Alternative Synthetic Routes and Optimization

  • Catalytic hydrogenation of pyrrolidine derivatives with double bonds has been used to obtain cis-isomers of pyrrolidine-2-carboxamide derivatives, avoiding racemization.
  • Alkylation methods using strong bases (e.g., sodium hydride, n-butyllithium) to activate hydroxyl groups followed by reaction with alkylating agents have been reported for related pyrrolidine-2-carboxylic acid derivatives, which could be adapted for the 2-methylphenylmethyl substituent.
  • Peptide coupling reagents such as HBTU or EDCI with bases like N,N-diisopropylethylamine (DIEA) in polar solvents (e.g., DMF) have been employed for amide bond formation in pyrrolidine carboxamide libraries, offering mild and efficient conditions.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Pyrrolidine-2-carbonyl chloride formation Pyrrolidine-2-carboxylic acid hydrochloride, Acetyl chloride, PCl5, 35°C, 8 h total Not isolated Intermediate formed in situ, high reactivity
Amide coupling Acid chloride + 2-methylphenylmethylamine, Acetone, reflux 8 h 70-75% (typical) Efficient coupling, requires dry conditions
Hydrochloride salt formation Treatment with HCl in suitable solvent Quantitative Enhances stability and solubility
Purification Recrystallization from petroleum ether or diethyl ether Purity >95% Confirmed by TLC, IR, NMR, elemental analysis

Research Findings and Technical Notes

  • The use of PCl5 in acetyl chloride provides a reliable method for acid chloride formation without racemization of chiral centers in pyrrolidine-2-carboxylic acid derivatives.
  • Refluxing in acetone with the amine ensures high conversion to the amide, with minimal side reactions.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.
  • Alternative coupling methods using peptide coupling reagents allow for combinatorial synthesis and rapid library generation, which can be useful for analog development.
  • Catalytic hydrogenation routes can be employed to control stereochemistry in related derivatives, which may be relevant if stereochemical purity is critical.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride?

  • Methodology : Synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with substituted benzylamines under Schotten-Baumann conditions. Purification may require recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient of ethyl acetate in hexanes.
  • Critical Considerations : Maintain an inert atmosphere (e.g., nitrogen) during synthesis to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. For hygroscopic intermediates, store at -20°C under inert gas to prevent decomposition .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions and stereochemistry.
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS in positive ion mode can verify molecular weight (e.g., [M+H]+ at m/z 277.1).
    • Challenges : Solubility in aqueous buffers may require optimization (e.g., DMSO stock solutions). Differential scanning calorimetry (DSC) can identify polymorphic forms if crystallization issues arise .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and PPE (gloves, lab coats, safety goggles) to minimize inhalation or skin contact.
  • Store in sealed containers at 2–8°C, protected from light and moisture to prevent hydrolysis.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of via hazardous waste channels.
    • Toxicity Data : Limited acute toxicity data exist; assume precautionary measures analogous to structurally related pyrrolidine carboxamides .

Advanced Research Questions

Q. How does this compound engage with biological targets such as ACE2 or viral proteases?

  • Experimental Design :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with ACE2 (PDB: 6M17). Prioritize binding energy thresholds (e.g., ≤-7.5 kcal/mol) for hit validation .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized target proteins.
    • Data Interpretation : Compare binding modes with analogs (e.g., N-aryl pyrrolidine derivatives) to identify critical hydrogen bonds or hydrophobic interactions .

Q. What in vivo models are suitable for studying its pharmacokinetics and toxicity?

  • Methodology :

  • Rodent Models : Administer via intravenous (IV) or oral gavage, then collect plasma samples for LC-MS/MS analysis to determine Cmax, T1/2, and bioavailability.
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-administration.
    • Challenges : Low aqueous solubility may necessitate formulation with cyclodextrins or lipid nanoparticles to enhance bioavailability .

Q. How can contradictory data on structural analogs’ activity be resolved?

  • Case Study : If analog A shows higher potency in vitro but lower in vivo efficacy than analog B:

  • Hypothesis Testing : Evaluate metabolic stability (e.g., microsomal incubation assays) to identify rapid clearance pathways.
  • Structural Analysis : Use X-ray crystallography to compare binding poses and identify steric clashes or solvation effects.
    • Tools : Meta-analysis of published SAR datasets and QSAR modeling to prioritize derivatives for synthesis .

Q. What strategies stabilize this compound under physiological conditions (e.g., pH, temperature)?

  • Stability Studies :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; quantify degradation via HPLC.
  • Thermal Stability : Use accelerated stability testing (40°C/75% RH) to predict shelf life.
    • Mitigation : Lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PLGA microparticles can enhance stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride
Reactant of Route 2
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N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride

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